molecular formula C8H7BF4O3 B1456890 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid CAS No. 1451391-99-3

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid

Cat. No. B1456890
M. Wt: 237.95 g/mol
InChI Key: CZPHNKXASONXJX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid is 1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)8-6-9(14(17,18)19)11(20-5)10(16)7-8/h6-7H,1-5H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid are not fully detailed in the search results. It is known that the compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Applications in Polymer and Material Synthesis

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid has been instrumental in the synthesis of various polymers and materials. It contributed to the preparation of new trifluoromethyl-activated trifluoro monomers, leading to the synthesis of hyperbranched poly(arylene ether)s with excellent thermal stability and higher glass transition temperatures than their linear analogs (Banerjee et al., 2009). This compound was also crucial in creating high molecular weight comb-shaped sulfonated poly(arylene ether sulfone) copolymers, showing promising properties as polyelectrolyte membrane materials, especially for fuel cell applications (Kim et al., 2008).

Fluorescence and Quenching Studies

In the realm of fluorescence and photophysical studies, this chemical has been part of critical research. It's been involved in the study of fluorescence quenching mechanisms in certain boronic acid derivatives, offering insights into their photophysical properties and potential applications in sensing and imaging technologies (Geethanjali et al., 2015).

Chemical Synthesis and Characterization

The compound has played a role in synthesizing various organic molecules. For instance, it was crucial in synthesizing and characterizing new hyperbranched poly(arylene ether)s based on specific fluoro and methoxy-substituted phenyl compounds, showcasing their solubility and thermal stability (Salunke et al., 2007). It was also involved in the synthesis of specific fluorophore derivatives, demonstrating their strong fluorescence across a wide pH range, hinting at their utility in various biochemical and analytical applications (Tanaka et al., 2001).

Safety And Hazards

The safety information available indicates that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

[3-fluoro-4-methoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPHNKXASONXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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